Pyrethrolone
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Overview
Description
(Z)-pyrethrolone is a pyrethrolone.
Scientific Research Applications
Pyrethrolone Biosynthesis and Applications
Biosynthesis Pathways : this compound, a component of the natural insecticide pyrethrins, is derived from jasmonic acid pathways. Notably, 12-oxo-phytodienoic acid (OPDA), iso-OPDA, and cis-jasmone contribute to this compound's synthesis, but it's not derived from methyl jasmonate or 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (Matsui et al., 2020).
Enzymatic Conversion : A specific cytochrome P450 oxidoreductase, CYP82Q3, is identified to convert jasmolone to this compound in Tanacetum cinerariifolium. This conversion is a significant step in pyrethrin biosynthesis, vital for producing natural pesticides (Li et al., 2019).
Fungal Production of Pyrethrins Precursors : Research shows that Aspergillus oryzae can produce 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid, a precursor for this compound, pointing towards potential heterologous production of pyrethrins in fungi. This can offer a novel method for natural pyrethrins production, emphasizing its environmental and safety benefits over synthetic pyrethroids (Mohamed et al., 2016).
Environmental Impact and Degradation
Environmental Persistence : Pyrethroids, including this compound, tend to accumulate in the environment due to their hydrophobic nature. They pose risks to aquatic ecosystems and benthic invertebrates, indicating the need for monitoring and developing accurate sediment quality criteria (Li et al., 2017).
Global Environmental Residues : Studies have highlighted the widespread detection of pyrethroid residues, including this compound, in various environments globally. The presence of these compounds in sediments, water, and indoor environments underscores the need for continued research on their environmental impact (Tang et al., 2018).
Metabolic and Endocrine Impacts
- Metabolic Transformation : Pyrethroids undergo metabolic transformations producing compounds with endocrine activities. The study of these metabolic pathways is crucial to understand the potential health risks associated with pyrethroid exposure, including compounds like this compound (Tyler et al., 2000).
Properties
CAS No. |
487-67-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4+ |
InChI Key |
IVGYSSJKFLEVIX-PLNGDYQASA-N |
Isomeric SMILES |
CC1=C(C(=O)CC1O)C/C=C\C=C |
SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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